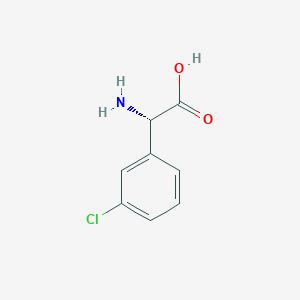
L-3-Chlorophenylglycine
Descripción general
Descripción
Synthesis Analysis
The synthesis of L-3-Chlorophenylglycine and its derivatives can involve several methods, including transamination reactions. One effective methodology for synthesizing unprotected α-amino acids, including 2-arylglycines, is through the transamination of α-keto acids with 2-phenylglycine. A study by Inada, Shibuya, and Yamamoto (2020) demonstrates the use of L-2-(2-chlorophenyl)glycine as the nitrogen source in the transamination of arylglyoxylic acids, producing corresponding 2-arylglycines without interference from self-transamination processes (Inada, Shibuya, & Yamamoto, 2020).
Molecular Structure Analysis
The molecular structure of L-3-Chlorophenylglycine and its derivatives plays a crucial role in their chemical reactivity and interaction with other molecules. Detailed analysis and characterization of molecular structures are essential for understanding the properties and applications of these compounds. Techniques such as X-ray crystallography and spectroscopic methods are often employed to elucidate the structure of L-3-Chlorophenylglycine derivatives.
Chemical Reactions and Properties
L-3-Chlorophenylglycine participates in various chemical reactions, including transamination, which is pivotal for synthesizing amino acid derivatives. Its chemical properties, such as reactivity towards different reagents and conditions, are crucial for its applications in synthetic chemistry. For instance, the study on the synthesis of unprotected 2-arylglycines highlights the chemical reactions involving L-3-Chlorophenylglycine (Inada, Shibuya, & Yamamoto, 2020).
Aplicaciones Científicas De Investigación
Neuropathic Pain Management : L-phenylglycine, a derivative of L-3-Chlorophenylglycine, has been shown to effectively reduce neuropathic pain in rats. This effect is attributed to its role as a ligand for α2δ subunit voltage-gated calcium channels, distinguishing it from other ligands that do not exhibit similar effects (Lynch et al., 2006).
Clopidogrel Synthesis : L-3-Chlorophenylglycine serves as an important intermediate in the synthesis of Clopidogrel, a widely used antiplatelet drug. One study demonstrated the efficient production of S-(+)-2-chlorophenylglycine, a related compound, using immobilized penicillin G acylase, highlighting its commercial potential (Xue et al., 2013).
Biotechnology and Chemical Engineering : The compound has applications in biotechnological processes. For instance, L-phenylglycine aminotransferase has been used to recycle L-phenylalanine for the production of L-phenylglycine, offering both commercial and environmental benefits (Liu et al., 2016).
Pharmacokinetics and Metabolism : Research on L-3,4-dihydroxyphenylalanine, a compound related to L-3-Chlorophenylglycine, shows that it is mainly metabolized into various compounds in humans, indicating its importance in drug metabolism and pharmacokinetics studies (O'Gorman et al., 1970).
Enantioselective Synthesis : L-3-Chlorophenylglycine and its derivatives are involved in enantioselective synthesis processes. Studies demonstrate its use in achieving high enantioselectivity in various chemical reactions, which is crucial for producing pharmaceuticals with specific desired properties (Tang et al., 2014).
Mecanismo De Acción
L-3-Chlorophenylglycine, also known as (2S)-2-amino-2-(3-chlorophenyl)acetic acid, is a compound with a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound has the ability to undergo enantioseparation, a process that separates a mixture of enantiomers . This suggests that it may interact with chiral molecules in the body, potentially influencing their function.
Pharmacokinetics
Its physical properties such as its solid state, melting point of 27329° C, and boiling point of 3169° C at 760 mmHg suggest that it may have good stability and could potentially be absorbed and distributed in the body
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of L-3-Chlorophenylglycine. For instance, its enantioseparation ability was found to be influenced by the concentration of a chiral extractant and pH
Propiedades
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363942 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-3-Chlorophenylglycine | |
CAS RN |
119565-00-3 | |
| Record name | L-3-Chlorophenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)

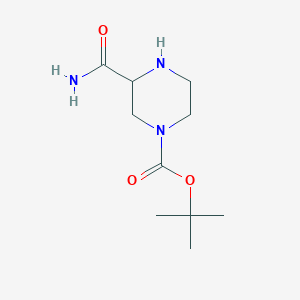
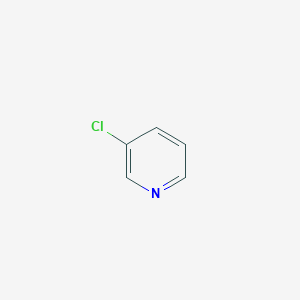
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
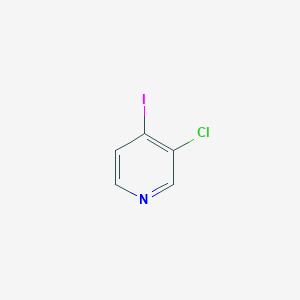
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)


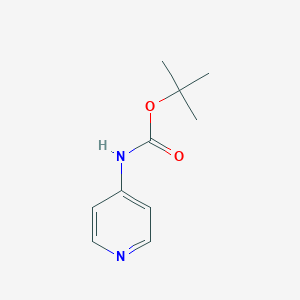


![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)